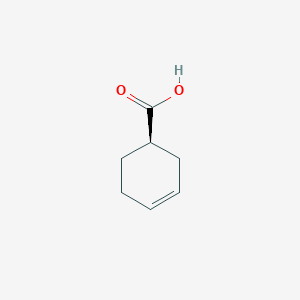

(R)-Cyclohex-3-enecarboxylic acid

Beschreibung

Historical Trajectory of Chiral Cyclohexene (B86901) Carboxylic Acids in Chemical Synthesis

The journey of chiral cyclohexene carboxylic acids in chemical synthesis is intrinsically linked to the development of asymmetric synthesis methodologies. The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, laid the foundational groundwork for accessing cyclohexene frameworks. wiley-vch.demdpi.comchegg.com Initially, the synthesis of chiral cyclohexene derivatives relied on the resolution of racemic mixtures, a process that is often inefficient.

A significant leap forward came with the advent of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are removed. pressbooks.pubresearchgate.net The use of chiral auxiliaries in Diels-Alder reactions allowed for the diastereoselective formation of cyclohexene rings, which could then be converted to the desired enantiomer of the carboxylic acid. acs.orgacs.org

The early 21st century witnessed the rise of organocatalysis, a new paradigm in asymmetric synthesis that utilizes small organic molecules as catalysts. princeton.edu This development provided more direct and environmentally benign routes to enantiomerically enriched cyclohexene derivatives. Concurrently, advancements in transition-metal catalysis, particularly with chiral Lewis acids, offered highly efficient and selective methods for the asymmetric Diels-Alder reaction, further expanding the synthetic chemist's toolbox for accessing chiral cyclohexene carboxylic acids. wiley-vch.demdpi.com

The Pivotal Role of Enantiopure (R)-Cyclohex-3-enecarboxylic Acid as a Chiral Building Block

Enantiopure this compound serves as a fundamental chiral building block in asymmetric synthesis. achemblock.comambeed.combldpharm.com Its importance lies in its ability to introduce a specific stereochemistry into a target molecule, which is crucial for its biological activity. A prominent example of its application is in the synthesis of 3,4-diaminocyclohexane carboxylic acid derivatives, which have been identified as inhibitors of coagulation factor Xa, a key enzyme in the blood coagulation cascade. guidechem.com

The synthesis of this compound itself can be achieved through various methods, including the chemical resolution of a racemic mixture using a chiral resolving agent like (R)-1-naphthylethylamine. guidechem.com This process involves the formation of diastereomeric salts that can be separated by crystallization, followed by acidification to yield the desired enantiomerically pure acid. guidechem.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5709-98-8 achemblock.com |

| Molecular Formula | C7H10O2 achemblock.comalfa-chemistry.com |

| Molecular Weight | 126.16 g/mol achemblock.com |

| IUPAC Name | (R)-cyclohex-3-ene-1-carboxylic acid achemblock.com |

Overview of Contemporary Research Domains and Emerging Applications

The contemporary research landscape for this compound and its derivatives is vibrant and expanding into new frontiers. Current investigations are focused on leveraging its unique stereochemistry for the synthesis of novel therapeutic agents and functional materials.

Derivatives of cyclohexene carboxylic acid have shown potential as antitumor agents. researchgate.net For instance, certain cyclohexenone derivatives have been synthesized and evaluated for their anticancer activity. researchgate.net Furthermore, related cyclohexene carboxamide compounds have been studied for their potential biological activities, including myorelaxation (muscle relaxing) and antihypoxic (ability to survive in low oxygen conditions) properties. researchgate.net

Modern synthetic efforts are also directed towards more sustainable and efficient methods for the production of this compound. Enzymatic kinetic resolution, which utilizes enzymes as catalysts for the stereoselective transformation of a racemic mixture, is a promising green alternative to traditional chemical resolution methods. google.com This biocatalytic approach offers high enantioselectivity under mild reaction conditions. google.com

The development of novel catalytic asymmetric reactions continues to be a major driver of research. Organocatalytic strategies, for example, are being explored to provide direct and atom-economical routes to this and other chiral building blocks. princeton.edu These cutting-edge synthetic methods are poised to unlock new applications for this compound in various fields of chemical science.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,4-diaminocyclohexane carboxylic acid |

| (R)-1-naphthylethylamine |

| Cyclohexene carboxylic acid |

| Cyclohexenone |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R)-cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSWCWPCANWBFG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353089 | |

| Record name | (R)-Cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5709-98-8 | |

| Record name | (1R)-3-Cyclohexene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5709-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-cyclohex-3-ene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.162.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of R Cyclohex 3 Enecarboxylic Acid and Its Enantiomers

Resolution of Racemic Cyclohex-3-enecarboxylic Acid Mixtures

Resolution is a common technique for separating enantiomers from a racemic mixture, which is a 50:50 mixture of the (R) and (S) forms. libretexts.orglibretexts.org Since enantiomers possess identical physical properties, direct separation is challenging. libretexts.orglibretexts.org The strategy involves converting the enantiomers into diastereomers, which have different physical properties and can therefore be separated. libretexts.orglibretexts.org

Diastereomeric Salt Formation and Fractional Crystallization

A widely employed chemical resolution method involves reacting the racemic cyclohex-3-enecarboxylic acid with an enantiomerically pure chiral resolving agent, typically a chiral base, to form a pair of diastereomeric salts. indexcopernicus.comnii.ac.jplibretexts.org These salts, having different solubilities, can be separated by fractional crystallization. nii.ac.jp

A common resolving agent for this purpose is (R)-1-naphthylethylamine. guidechem.comgoogle.com The process involves the salt formation between racemic 3-cyclohexene-1-carboxylic acid and the chiral amine, followed by selective crystallization to separate the diastereomers. guidechem.comgoogle.com In one detailed method, the racemic acid is first reacted with (R)-1-naphthylethylamine in isopropyl acetate (B1210297) to form a mixture of the (R,R) and (S,R) diastereomeric salts. guidechem.com Subsequent recrystallization from a solvent system like isopropanol (B130326) and acetone (B3395972) allows for the isolation of the less soluble salt. guidechem.com After separation, the pure enantiomer is recovered by acidifying the diastereomeric salt. guidechem.comgoogle.com This method has been shown to produce (R)-cyclohex-3-enecarboxylic acid with high optical purity (over 99%). indexcopernicus.com

Table 1: Example of Resolution of Racemic Cyclohex-3-enecarboxylic Acid via Diastereomeric Salt Formation guidechem.com

| Step | Description | Reagents/Solvents | Result |

| 1. Salt Formation | Racemic acid is reacted with the chiral amine to form a mixture of diastereomeric salts. | Racemic cyclohex-3-enecarboxylic acid, (R)-1-naphthylethylamine, Isopropyl acetate | Mixture of (R)-1-naphthylethylamine-(R)-3-cyclohexenecarboxylic acid salt and (R)-1-naphthylethylamine-(S)-3-cyclohexenecarboxylic acid salt. |

| 2. Resolution | The mixture of salts is subjected to fractional crystallization to separate the less soluble diastereomer. | Isopropanol, Acetone | Isolated (R)-1-naphthylethylamine-(R)-3-cyclohexenecarboxylic acid salt (less soluble) and the corresponding (S)-acid salt from the mother liquor. |

| 3. Acidification | The separated diastereomeric salt is treated with acid to release the pure enantiomer of the carboxylic acid. | Ethyl acetate, Hydrochloric acid | (R)-(+)-Cyclohex-3-enecarboxylic acid with a reported yield of 98% and specific rotation of [α]D25 = +22.7° (c=1, methanol). |

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution (EKR) is a powerful biocatalytic method that utilizes the high enantioselectivity of enzymes, typically hydrolases like lipases and esterases, to differentiate between the enantiomers of a racemic substrate. researchgate.netrsc.org In the case of racemic esters of cyclohex-3-enecarboxylic acid, an enzyme can selectively hydrolyze one enantiomer (e.g., the S-ester) into the corresponding carboxylic acid, leaving the other enantiomer (the R-ester) unreacted. researchgate.netmdpi.com The resulting acid and unreacted ester can then be separated.

The success of EKR depends on finding a suitable biocatalyst with high activity and enantioselectivity. Researchers have explored screening microorganisms from soil samples and mining genome databases to identify effective hydrolases. jiangnan.edu.cnresearchgate.net

One study identified a hydrolase-producing strain, Acinetobacter sp. JNU9335, which showed relatively high enantioselectivity for the hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM). jiangnan.edu.cnresearchgate.net The enzyme responsible, a novel carboxylesterase named AcEst1, was characterized and found to belong to family IV of esterolytic enzymes. researchgate.net It exhibited optimal activity at pH 8.0 and 40°C and showed a preference for substrates with short acyl and alcohol groups. researchgate.net Another carboxylesterase, CarEst3, was identified through genome mining and also proved efficient in hydrolyzing rac-CHCM to produce (S)-CHCM, demonstrating high substrate tolerance. researchgate.net

Table 2: Identified Hydrolases for Kinetic Resolution of Methyl 3-cyclohexene-1-carboxylate (CHCM)

| Enzyme/Strain | Source | Method of Identification | Key Characteristics | Reference |

| Acinetobacter sp. JNU9335 | Soil Sample | Target-oriented screening | Produces a hydrolase with an E-value of 21, which can be increased to 36. Tolerates up to 1.0 M substrate. | jiangnan.edu.cnresearchgate.net |

| AcEst1 | Acinetobacter sp. JNU9335 | Gene cloning and expression | Belongs to family IV of esterases. Optimal pH 8.0, optimal temperature 40°C. High activity (kcat of 1153 s⁻¹) and substrate tolerance (up to 2.0 M). | researchgate.net |

| CarEst3 | Acinetobacter sp. WCHAc010052 | Genome mining | High substrate tolerance (up to 4.0 M rac-CHCM). Produces (S)-CHCM with >99% ee. | researchgate.net |

To maximize the efficiency and enantioselectivity (often expressed as the E-value) of the biocatalytic process, various reaction parameters are optimized. jiangnan.edu.cn For the resolution of rac-CHCM using the Acinetobacter sp. JNU9335 strain, several factors were investigated. jiangnan.edu.cn

Solvent System: The use of a biphasic system consisting of isooctane (B107328) and an aqueous phase was found to be favorable, increasing the E-value from 21 in a purely aqueous system to 36. jiangnan.edu.cn

Culture Medium Composition: The choice of carbon source in the fermentation medium for producing the enzyme affected its enantioselectivity. Sucrose yielded the highest E-value (20), while glycerol (B35011) was chosen as a balance between high enzyme production and good enantioselectivity (E-value of 17). jiangnan.edu.cn

Metal Ions: The addition of certain metal ions to the fermentation medium influenced the enzyme's performance. The presence of Al³⁺ was found to be beneficial for both high enzyme production and enantioselectivity. jiangnan.edu.cn

Substrate Concentration: The JNU9335 strain demonstrated high tolerance to the substrate, effectively resolving concentrations as high as 1.0 M CHCM to produce the (S)-acid with an enantiomeric excess (ee) of 99.6%. jiangnan.edu.cn

Genome mining has become a crucial strategy for discovering novel enzymes with desired catalytic properties, bypassing the need for extensive traditional screening of microbial cultures. nih.govresearchgate.net This approach involves searching sequenced genomes for gene sequences predicted to encode enzymes of interest, such as hydrolases. nih.gov These candidate genes can then be synthesized, expressed in a host organism, and tested for their catalytic activity and stereoselectivity. nih.gov This method was successfully used to explore putative hydrolases for the resolution of rac-CHCM, leading to the identification of promising biocatalysts like CarEst3. jiangnan.edu.cnresearchgate.net

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce a specific enantiomer, avoiding the formation of a racemic mixture and the subsequent need for resolution. researchgate.net For this compound, the asymmetric Diels-Alder reaction is a notable approach. thieme-connect.com

This cycloaddition reaction involves the [4+2] cycloaddition between a diene (butadiene) and a dienophile. chegg.com To induce chirality, a chiral auxiliary is attached to the dienophile. One practical, large-scale synthesis utilizes N-propenoylbornane-10,2-sultam as the chiral dienophile. thieme-connect.com The reaction with butadiene, catalyzed by ethylaluminum dichloride, can be complicated by polymerization. However, the use of a radical inhibitor like galvinoxyl suppresses this side reaction, leading to a practical and efficient synthesis of the desired (R)-enantiomer after removal of the chiral auxiliary. thieme-connect.com Other asymmetric cycloadditions using different chiral auxiliaries have also been reported as effective routes to enantiomerically enriched cyclohexene (B86901) carboxylic acids. google.com

Asymmetric Diels-Alder (DA) Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. mdpi.comcerritos.edu To achieve enantioselectivity in the synthesis of this compound, asymmetric variations of this reaction have been extensively explored. nih.govresearchgate.net These methods typically involve the use of chiral auxiliaries or chiral Lewis acid catalysts to control the stereochemical outcome of the cycloaddition between a diene, such as 1,3-butadiene, and a dienophile derived from acrylic acid. thieme-connect.comgoogle.com

Utilization of Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereoselectivity of a reaction. wikipedia.org In the context of the Diels-Alder synthesis of this compound, a chiral auxiliary is typically appended to the dienophile. numberanalytics.com This approach has been successfully applied using various chiral auxiliaries, which can be recovered and reused after the reaction. nih.gov

One notable example involves the use of N-propenoylbornane-10,2-sultam as a chiral dienophile. thieme-connect.com The reaction of this dienophile with butadiene, catalyzed by a Lewis acid, provides the corresponding cyclohexene adduct with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields the desired this compound. thieme-connect.com Evans' oxazolidinones and Oppolzer's sultams are other prominent examples of chiral auxiliaries that have demonstrated high efficiency in controlling the stereoselectivity of Diels-Alder reactions. numberanalytics.com The steric hindrance provided by the auxiliary directs the approach of the diene to one face of the dienophile, leading to the preferential formation of one enantiomer of the product. wikipedia.org

| Chiral Auxiliary | Key Features | Reference |

| N-propenoylbornane-10,2-sultam | Effective in Lewis acid-catalyzed Diels-Alder with butadiene. | thieme-connect.com |

| Evans' oxazolidinones | Widely used, provide high diastereoselectivity and are easily removed. | numberanalytics.com |

| Oppolzer's sultams | Versatile, offering high stereoselectivity in a range of Diels-Alder reactions. | numberanalytics.com |

Lewis Acid-Catalyzed Asymmetric Cycloadditions

Lewis acids play a crucial role in accelerating Diels-Alder reactions and enhancing their regio- and stereoselectivity. nih.govnih.govlibretexts.org In asymmetric catalysis, chiral Lewis acids are employed to create a chiral environment around the dienophile, thereby inducing facial selectivity. scielo.br The coordination of the Lewis acid to the dienophile, often at a carbonyl group, lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the dienophile more reactive. nih.govlibretexts.org This activation also enhances the differentiation between the two faces of the dienophile, leading to an enantioselective cycloaddition. scielo.br

A variety of chiral Lewis acid catalysts have been developed for asymmetric Diels-Alder reactions. scielo.br For instance, chiral C-H acids, upon in situ silylation, can generate highly active silylium-carbanion pairs that catalyze the enantioselective Diels-Alder reaction of cinnamates with cyclopentadiene (B3395910), achieving high enantiomeric and diastereomeric ratios. nih.gov Theoretical studies suggest that Lewis acids catalyze these reactions not only by enhancing the donor-acceptor interactions but also by diminishing the Pauli repulsion between the diene and dienophile. nih.gov

Strategies for Polymerization Suppression in Lewis Acid-Catalyzed DA Reactions

A significant challenge in Lewis acid-catalyzed Diels-Alder reactions, particularly when using reactive dienes like butadiene, is the competing polymerization of the diene. thieme-connect.com This side reaction can significantly reduce the yield of the desired cycloadduct. To address this issue, various strategies have been developed.

One effective approach is the use of polymerization inhibitors. For example, in the ethylaluminum dichloride-catalyzed asymmetric Diels-Alder reaction between N-propenoylbornane-10,2-sultam and butadiene, the addition of galvinoxyl, a radical scavenger, has been shown to suppress polymerization, leading to a practical and large-scale synthesis of (R)-(+)-cyclohex-3-enecarboxylic acid. thieme-connect.com Careful control of reaction conditions, such as temperature and the rate of addition of reactants, can also help to minimize polymerization.

Enantioselective Cycloisomerization

Enantioselective cycloisomerization reactions provide an alternative and atom-economical route to chiral cyclic compounds. These reactions involve the intramolecular rearrangement of an acyclic precursor, often catalyzed by a transition metal complex bearing a chiral ligand.

Rhodium(I)-Catalyzed Enantioselective Cycloisomerization

Rhodium(I) complexes have emerged as powerful catalysts for the enantioselective cycloisomerization of 1,6-enynes. nih.govacs.org This methodology allows for the construction of chiral carbocycles with high enantioselectivity. The reaction proceeds through a mechanism that can involve a rhodacyclopentene intermediate. acs.org The choice of the chiral diphosphine ligand is critical for achieving high enantioselectivity. For example, ligands such as (S)-Segphos and (S)-DTBM-Segphos have been successfully employed in the rhodium(I)-catalyzed cycloisomerization of 1,6-enynes containing carbonyl groups. acs.org This process has been shown to be effective for a wide range of functionalities, providing a versatile route to chiral cyclic molecules. nih.gov

Organocatalytic Activation in Asymmetric Reactions

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of research in asymmetric synthesis. youtube.com This approach offers several advantages, including the use of metal-free catalysts, which are often less sensitive to air and moisture.

In the context of synthesizing chiral cyclohexene derivatives, organocatalysis can be applied to the Diels-Alder reaction. youtube.com Chiral secondary amines, such as those derived from proline, can react with α,β-unsaturated aldehydes or ketones to form chiral iminium ions. youtube.com This activation lowers the LUMO of the dienophile, accelerating the cycloaddition and enabling stereocontrol. The chiral catalyst creates a sterically defined environment that directs the approach of the diene, leading to high enantioselectivity in the cycloadduct. youtube.com Confined Brønsted acids, such as imidodiphosphorimidates (IDPi), have also been developed as effective organocatalysts for formal cycloaddition reactions, providing access to chiral scaffolds with high enantioselectivity. nih.gov

Comparative Analysis of Synthetic Routes: Enantiomeric Excess (ee) and Yield Considerations

Two principal strategies are employed for obtaining enantiomerically enriched (R)- or (S)-cyclohex-3-enecarboxylic acid: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution

Chiral resolution is a widely used method that involves the separation of enantiomers from a racemic mixture. This is typically achieved by using a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

One common approach utilizes chiral amines as resolving agents. For instance, (R)-1-phenylethylamine has been employed to resolve racemic cyclohex-3-ene-1-carboxylic acid. indexcopernicus.com This method involves the formation of diastereomeric salts in a solvent like acetone. Due to the differing solubilities of these salts, they can be separated. Subsequent acidification of the separated diastereomeric salts yields the individual (R) and (S) enantiomers of cyclohex-3-enecarboxylic acid. This process has been reported to produce both (R)-(+)-cyclohex-3-ene-1-carboxylic acid and (S)-(−)-cyclohex-3-ene-1-carboxylic acid with an optical purity of over 99% and yields of 33.7% and 33.5%, respectively. indexcopernicus.com

Similarly, (R)-1-naphthylethylamine can be used as a resolving agent. guidechem.comgoogle.com In this procedure, the racemic acid is treated with the chiral amine in a solvent system like isopropyl acetate to form diastereomeric salts. guidechem.comgoogle.com These salts are then separated through recrystallization from a mixture of isopropanol and acetone. guidechem.com After separation, acidification with an acid such as hydrochloric acid liberates the desired enantiomer. guidechem.comgoogle.com This method has been shown to produce (R)-(+)-3-cyclohexenecarboxylic acid with a high yield of 98% after the acidification step. guidechem.com A purification method for S-3-cyclohexenecarboxylic acid using R-a-phenylethylamine as a resolving agent has also been described, achieving an ee of 99% and a yield of 85%. google.com

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer, thereby avoiding the need for a resolution step and the inherent 50% maximum yield limitation of classical resolution. The Diels-Alder reaction is a powerful tool for this purpose.

An asymmetric [4+2] cycloaddition between a dienophile and butadiene, catalyzed by a chiral Lewis acid, can produce enantiomerically enriched cyclohexene derivatives. For example, the reaction of an optically active bis-acrylate with butadiene in the presence of titanium tetrachloride (TiCl₄) as a Lewis acid has been used to synthesize (R)-3-cyclohexene carboxylic acid with an impressive 95% ee. google.com Another study reports the use of a titanium-based chiral Lewis acid with (1R,2R)-1,2-bis-(2-methoxyphenyl)-ethane-1,2-diol as a ligand for the Diels-Alder reaction of carboxylic ester dienophiles, achieving up to 94% ee and an 82% yield when conducted in dichloromethane. orientjchem.org

The following table provides a comparative overview of the reported enantiomeric excesses and yields for different synthetic routes to (R)- and (S)-cyclohex-3-enecarboxylic acid.

Table 1. Comparison of Synthetic Routes to Enantiomerically Enriched Cyclohex-3-enecarboxylic Acid

| Synthetic Method | Resolving Agent/Catalyst | Target Enantiomer | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Chiral Resolution | (R)-1-phenylethylamine | (R) and (S) | >99% | 33.7% (R), 33.5% (S) | indexcopernicus.com |

| Chiral Resolution | (R)-1-naphthylethylamine | (R) | Not explicitly stated, but high purity implied | 98% (acidification step) | guidechem.com |

| Chiral Resolution | R-a-phenylethylamine | (S) | 99% | 85% | google.com |

| Asymmetric Diels-Alder | Chiral bis-acrylate / TiCl₄ | (R) | 95% | Not explicitly stated | google.com |

| Asymmetric Diels-Alder | Chiral titanium-based Lewis acid | (R) | 94% | 82% | orientjchem.org |

Chemical Transformations and Derivatization Reactions of R Cyclohex 3 Enecarboxylic Acid

Cyclization Reactions

The inherent structure of (R)-cyclohex-3-enecarboxylic acid, with a nucleophilic carboxylic acid and an electrophilic double bond in proximity, makes it an ideal substrate for intramolecular cyclization reactions. These transformations lead to the formation of bicyclic systems, often with a high degree of stereocontrol.

The iodolactonization of this compound is a powerful method for the synthesis of bicyclic γ-lactones. This reaction proceeds through the electrophilic addition of iodine to the double bond, forming an iodonium (B1229267) ion intermediate. The neighboring carboxylate group then acts as an internal nucleophile, attacking the iodonium ion in a stereospecific manner to yield an iodolactone. uvic.ca This intramolecular cyclization typically follows Baldwin's rules for ring closure.

The stereochemistry of the starting material dictates the stereochemical outcome of the product. The reaction is highly stereoselective, with the carboxylate group attacking the iodonium ion from the face opposite to the iodine bridge. uvic.ca This results in a product with a defined relative stereochemistry between the newly formed C-O bond and the C-I bond.

For instance, the reaction of (S)-(−)-3-cyclohexene-1-carboxylic acid, the enantiomer of the title compound, has been shown to produce (1S,5S)-(−)-5-(hydroxymethyl)-2-cyclohexen-1-ol after a sequence involving iodolactonization, elimination of iodine, and reduction. researchgate.net This highlights the utility of this reaction in creating chiral, functionalized cyclohexene (B86901) derivatives. The reaction conditions for iodolactonization typically involve the use of iodine (I₂) and a mild base, such as sodium bicarbonate (NaHCO₃), in a suitable solvent. uvic.ca

| Reactant | Reagents | Product | Reference |

| (S)-(−)-3-cyclohexene-1-carboxylic acid | 1. I₂, NaHCO₃ 2. DBU 3. LAH | (1S,5S)-(−)-5-(hydroxymethyl)-2-cyclohexen-1-ol | researchgate.net |

Derivatives of this compound can undergo intramolecular heterocyclization to form azabicyclic systems. These reactions are crucial for the synthesis of various nitrogen-containing scaffolds found in natural products and pharmaceuticals. Typically, the carboxylic acid is first converted into a nitrogen-containing functional group, such as an amide or a carbamate, which then participates in the cyclization.

While specific examples detailing the direct intramolecular heterocyclization of this compound to azabicyclic systems are not prevalent in the provided search results, the synthesis of such systems often involves the initial functionalization of the cyclohexene ring followed by cyclization. For example, studies have shown that cyclohexene derivatives can be converted to 1,2,3-trisubstituted cyclohexanes, which are precursors to various 1,2- and 1,3-amino alcohols in a stereocontrolled manner. researchgate.net

Functional Group Modifications of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a prime site for a variety of functional group interconversions, enabling the synthesis of a broad range of derivatives.

Esterification is a fundamental reaction where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. monash.edu This reaction is commonly used to protect the carboxylic acid group or to introduce new functionalities. The direct esterification of this compound can be achieved using standard methods, such as Fischer-Speier esterification.

Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a relevant transformation for derivatives of this compound. monash.edu For example, lipase-catalyzed transesterification has been employed for the enantioselective acylation of diols using derivatives of cyclohexenecarboxylic acid. researchgate.net Furthermore, a fully enzymatic esterification/transesterification sequence has been developed for the synthesis of trehalose (B1683222) diacyl conjugates, showcasing the utility of biocatalysis in these transformations. rsc.org

The Curtius rearrangement is a versatile synthetic tool for converting carboxylic acids into primary amines, carbamates, and ureas via an isocyanate intermediate. nih.govrsc.orgorganic-chemistry.org The process begins with the conversion of the carboxylic acid to an acyl azide (B81097), which then undergoes thermal or photochemical rearrangement to an isocyanate, with the loss of nitrogen gas. youtube.comyoutube.com The resulting isocyanate can be trapped with various nucleophiles. Reaction with water leads to a carbamic acid, which decarboxylates to yield a primary amine. organic-chemistry.org Alternatively, reaction with an alcohol affords a stable carbamate. youtube.com

A one-pot synthesis of ethyl, t-butyl, and benzyl (B1604629) N-(1-cyclohex-3-enyl)carbamates from cyclohex-3-ene carboxylic acid has been achieved using diphenylphosphoryl azide (DPPA) in the presence of triethylamine (B128534) and the corresponding alcohol. researchgate.net This method provides good chemical yields and is tolerant of a range of functional groups. researchgate.net

| Starting Material | Reagents | Product | Reference |

| Cyclohex-3-ene carboxylic acid | DPPA, Et₃N, EtOH | Ethyl N-(1-cyclohex-3-enyl)carbamate | researchgate.net |

| Cyclohex-3-ene carboxylic acid | DPPA, Et₃N, t-BuOH | t-Butyl N-(1-cyclohex-3-enyl)carbamate | researchgate.net |

| Cyclohex-3-ene carboxylic acid | DPPA, Et₃N, BnOH | Benzyl N-(1-cyclohex-3-enyl)carbamate | researchgate.net |

Reactions Involving the Cyclohexene Double Bond

The double bond in the cyclohexene ring of this compound is susceptible to a variety of addition reactions, allowing for further functionalization of the carbocyclic core. These reactions can introduce new stereocenters and functional groups, expanding the synthetic utility of this chiral building block.

Electrophilic addition reactions are common for alkenes. For instance, the reaction of a cyclohexene derivative with hydrogen halides (like HBr) proceeds via a carbocation intermediate. openstax.org The regioselectivity of such additions often follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents. However, rearrangements of the carbocation intermediate can occur to form a more stable carbocation. openstax.org

Other important reactions involving the double bond include epoxidation and dihydroxylation, which introduce oxygen-containing functional groups. These transformations can be carried out with a high degree of stereocontrol, often influenced by the existing stereocenter in the molecule. The iodolactonization reaction, discussed earlier, is a prime example of a reaction that proceeds via initial attack on the double bond. uvic.ca Additionally, transformations of the carbamates derived from this compound, such as iodination and epoxidation of the double bond, have been reported, leading to useful oxygenated cyclohexylamino building blocks. researchgate.net

Rearrangement Reactions

Under specific reaction conditions, the carbon skeleton of this compound and its derivatives can undergo rearrangement reactions.

While the classical Varrentrapp reaction involves the alkali fusion of unsaturated fatty acids, leading to fragmentation and rearrangement, related chain migration phenomena can be observed in cyclohexene systems under certain conditions. The search results did not provide a direct example of the Varrentrapp reaction with this compound itself. However, the formation of bicyclic lactones during the bromination and epoxidation of cyclohex-3-ene-1-carboxamide (B1296590) derivatives suggests the occurrence of intramolecular rearrangements where the carbon framework is altered. nih.gov These rearrangements are often driven by the formation of more stable intermediates or products.

Stereoselective Derivatization for Advanced Applications

The chiral nature of this compound makes it a valuable starting material for the synthesis of stereochemically defined molecules for advanced applications. The stereoselective derivatization of this compound allows for the precise control of the three-dimensional structure of the final product, which is often crucial for its biological activity or material properties.

Derivatives of cyclohexenecarboxylic acid have been investigated for a range of biological activities, including antitumor and anti-inflammatory effects. researchgate.netnih.gov For example, new amidrazone derivatives containing the cyclohex-1-ene-1-carboxylic acid moiety have been synthesized and shown to possess antiproliferative and anti-inflammatory properties. nih.gov The stereochemistry of these derivatives can significantly impact their biological activity.

Furthermore, stereoselective reactions, such as enzymatic epoxidation, can be used to produce enantiomerically pure epoxides from related unsaturated fatty acids. nih.gov These chiral epoxides are valuable intermediates in the synthesis of bioactive molecules. nih.gov The principles of stereoselective synthesis can be applied to this compound to generate a library of chiral derivatives for various applications.

Mechanistic Investigations of Reactions Involving R Cyclohex 3 Enecarboxylic Acid

Catalytic Reaction Mechanism Elucidation

The catalytic transformation of (R)-cyclohex-3-enecarboxylic acid and its derivatives is a cornerstone of modern synthetic chemistry. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and designing novel catalysts. This section focuses on the elucidation of rhodium-catalyzed cycloisomerization reactions.

Mechanistic Pathways of Rhodium-Catalyzed Cycloisomerization

Rhodium catalysts are particularly effective in promoting the cycloisomerization of various organic molecules. The generally accepted mechanism for these transformations involves a series of distinct steps: C-H bond activation, carbometallation (or migratory insertion), and β-hydride elimination. nih.govnih.gov

Aldehyde C-H Bond Activation:

The catalytic cycle is often initiated by the coordination of a heteroatom, such as the oxygen of an aldehyde, to the rhodium center. This is followed by the activation of a C-H bond, leading to the formation of a metallacyclic intermediate. nih.gov In the context of derivatives of cyclohex-3-enecarboxylic acid, this chelation-assisted C-H bond activation is a key step that dictates the regioselectivity and efficiency of the subsequent transformations. nih.govnih.gov Rhodium(I) catalysts typically proceed through an oxidative addition pathway, while Rhodium(III) catalysts often utilize an electrophilic deprotonation mechanism to form the crucial aryl-Rh intermediate. nih.govthieme-connect.de

Carbometallation:

Following C-H activation, the alkene moiety of the cyclohexene (B86901) ring can insert into the newly formed rhodium-hydride or rhodium-carbon bond. nih.govnebraska.edu This step, also known as migratory insertion, is often reversible and can be influenced by the presence of stabilizing ligands or functionalities within the substrate. nih.govnebraska.edu For instance, the coordination of a Lewis basic group on the alkene can stabilize the resulting intermediate, driving the reaction forward. nih.gov

β-Hydride Elimination:

The final step in many rhodium-catalyzed cycloisomerizations is β-hydride elimination. wikipedia.org This process involves the transfer of a hydrogen atom from the β-position of the alkyl group to the metal center, resulting in the formation of a metal-hydride species and the release of the isomerized alkene product. wikipedia.orglibretexts.org This step is crucial for catalyst turnover and can influence the regioselectivity of the final product, particularly in reactions where multiple β-hydrogens are available for elimination. youtube.com The reversibility of β-hydride elimination is a key factor in processes like chain walking, which can lead to the formation of branched products. wikipedia.org

Enzyme-Substrate Interactions in Biocatalysis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly hydrolases, have been extensively studied for their ability to resolve racemic mixtures of cyclohex-3-enecarboxylic acid esters, yielding enantiomerically pure products.

Stereoselectivity and Activity of Hydrolases Towards Cyclohex-3-enecarboxylic Acid Esters

Hydrolases, such as lipases and esterases, are widely used for the kinetic resolution of racemic esters. mdpi.comresearchgate.netnih.gov These enzymes belong to the α/β-hydrolase fold family and typically employ a catalytic triad (B1167595) of serine, histidine, and aspartate in their active site. researchgate.netnih.gov

The stereoselectivity of these enzymes arises from the differential interaction of the two enantiomers of the substrate with the enzyme's active site. mdpi.comresearchgate.net This interaction is governed by the three-dimensional structure of the active site, which creates a chiral environment that preferentially accommodates one enantiomer over the other. Factors influencing this selectivity include the specific enzyme used, the structure of the substrate, the reaction temperature, and the solvent. mdpi.comnih.gov

Lipases, in particular, are known for their broad substrate specificity and high enantioselectivity, especially towards secondary alcohols. mdpi.comresearchgate.net They operate via a "ping-pong bi-bi" mechanism, forming an acyl-enzyme intermediate. researchgate.net For example, a bacterial carboxylesterase, CarEst3, has been shown to efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate, producing the (S)-enantiomer with high enantiomeric excess. nih.gov Similarly, various lipases have been successfully used to resolve derivatives of cyclohexene, such as those containing secondary alcohol functionalities, through stereoselective acetylation or hydrolysis. mdpi.com

Table 1: Enantioselective Hydrolysis of Cyclohexene Derivatives by Hydrolases

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Carboxylesterase (CarEst3) | racemic methyl 3-cyclohexene-1-carboxylate | (S)-methyl 3-cyclohexene-1-carboxylate | >99% | nih.gov |

| Porcine Pancreatic Lipase | Trioctanoin | sn-1,2(2,3)-dioctanoylglycerol | 3% | nih.gov |

| Rabbit Gastric Lipase | Trioctanoin | sn-1,2(2,3)-dioctanoylglycerol | 70% | nih.gov |

| Human Gastric Lipase | Trioctanoin | sn-1,2(2,3)-dioctanoylglycerol | 54% | nih.gov |

| Porcine Pancreatic Lipase | Triolein | sn-1,2(2,3)-dioleoylglycerol | 8% | nih.gov |

| Rabbit Gastric Lipase | Triolein | sn-1,2(2,3)-dioleoylglycerol | 47% | nih.gov |

| Human Gastric Lipase | Triolein | sn-1,2(2,3)-dioleoylglycerol | 74% | nih.gov |

Mechanisms of Biological Inactivation

While not directly involving this compound itself, understanding the mechanisms by which structurally related compounds inactivate biological targets can provide valuable insights. This section explores two such mechanisms: elimination-aromatization and enamine-based inactivation, primarily in the context of γ-aminobutyric acid aminotransferase (GABA-AT) inactivation. GABA-AT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. acs.orgnih.gov Its inhibition can lead to increased GABA levels in the brain, which is a therapeutic strategy for conditions like epilepsy. nih.govnih.gov

Elimination-Aromatization Pathways

Enamine Mechanism-Based Inactivation

The enamine mechanism is a well-documented pathway for the inactivation of PLP-dependent enzymes like GABA-AT. nih.govnorthwestern.edu Enamines are nitrogen analogs of enols and are good nucleophiles. wikipedia.org In this mechanism, the enzyme catalyzes the conversion of an inactivator molecule into a reactive enamine intermediate. acs.orgnih.gov This enamine can then act as a nucleophile and attack the enzyme-bound PLP cofactor or a nearby amino acid residue, leading to the formation of a stable covalent adduct and subsequent inactivation of the enzyme. acs.orgnih.gov

For instance, the inactivation of GABA-AT by some fluorinated amino acids proceeds through an enamine mechanism where the release of an enamine intermediate occurs in a certain number of turnovers, leading to the formation of metabolites and inactivation of the enzyme. nih.gov The process often begins with the formation of a Schiff base between the inactivator and the PLP cofactor, followed by tautomerization to generate the reactive enamine species. acs.orgmakingmolecules.com This mechanism has been observed for several GABA-AT inactivators and highlights a key strategy for the rational design of enzyme inhibitors. nih.govnorthwestern.edu

Detailed Reaction Mechanism of Diels-Alder Cycloadditions

The Diels-Alder reaction, a cornerstone of organic chemistry, is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, leading to the formation of a cyclohexene ring. wikipedia.org When this compound or its derivatives act as the dienophile, the reaction proceeds through a highly ordered, cyclic transition state.

The reaction is understood to be a pericyclic process, meaning that all bond-forming and bond-breaking events occur in a single, continuous loop of electrons without the formation of any intermediate species. wikipedia.org The stereochemistry of the dienophile is faithfully retained in the product, a principle known as the stereospecificity of the Diels-Alder reaction. masterorganicchemistry.com

Lewis acids are frequently employed as catalysts to accelerate these reactions. wikipedia.org Their role was traditionally thought to be the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby enhancing the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. wikipedia.org However, more recent computational studies have refined this understanding, suggesting that Lewis acids primarily act by reducing the Pauli repulsion between the electron clouds of the diene and the dienophile in the transition state. wikipedia.org By coordinating to the carbonyl oxygen of the carboxylic acid or ester group, the Lewis acid polarizes the dienophile, which facilitates the cycloaddition. libretexts.org

For instance, in the reaction of a dienophile like methyl acrylate (B77674) with cyclopentadiene (B3395910), the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) not only increases the reaction rate but can also enhance the diastereoselectivity, favoring the formation of the endo product over the exo product. libretexts.orgd-nb.info This preference is attributed to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-system of the diene in the endo transition state. libretexts.org

The general mechanism for a Diels-Alder reaction involving a derivative of this compound, such as its methyl ester, with a diene like 1,3-butadiene, would proceed as follows:

Formation of the s-cis Conformation: The diene (1,3-butadiene) must adopt an s-cis conformation to allow for the concerted cycloaddition.

Approach of Reactants: The dienophile, this compound methyl ester, approaches the diene. In the presence of a Lewis acid, the catalyst would be coordinated to the carbonyl oxygen.

Cyclic Transition State: The reactants form a cyclic transition state where the new carbon-carbon sigma bonds begin to form simultaneously as the pi bonds of the diene and dienophile are broken.

Product Formation: The reaction proceeds to form the bicyclic product, with the stereochemistry of the (R)-cyclohexene ring maintained. The reaction can lead to two primary diastereomeric products, the endo and exo adducts, depending on the orientation of the dienophile's substituent relative to the diene in the transition state.

Studies on the Origin of Stereochemical Control and Selectivity in Asymmetric Transformations

The inherent chirality of this compound makes it a valuable tool for asymmetric synthesis, where the goal is to control the formation of a specific stereoisomer. The stereochemical outcome of reactions involving this compound is influenced by a combination of factors, including the existing stereocenter, the use of chiral auxiliaries or catalysts, and the reaction conditions.

In the context of Diels-Alder reactions, the chiral center at the C4 position of the cyclohexene ring can direct the approach of the diene, leading to facial selectivity. This means the diene will preferentially attack one face of the dienophile over the other, resulting in an unequal formation of diastereomeric products.

The use of chiral Lewis acids can further enhance this stereochemical control. libretexts.org A chiral Lewis acid can create a chiral environment around the dienophile, leading to a more pronounced differentiation between the transition states that lead to different stereoisomers. This can result in high enantioselectivity, where one enantiomer of the product is formed in significant excess. libretexts.org

For example, studies on the Diels-Alder reaction of various carboxylic ester dienophiles with dienes in the presence of a titanium-based chiral Lewis acid have demonstrated the potential for high enantioselectivity. The steric hindrance provided by the chiral ligand on the Lewis acid is believed to be a key factor in directing the stereochemical outcome. scielo.br While specific data for this compound is not detailed in the provided search results, the principles from related systems are applicable.

The endo/exo selectivity is another critical aspect of stereochemical control in Diels-Alder reactions. The endo product is often the kinetically favored product due to stabilizing secondary orbital interactions in the transition state. libretexts.org However, the ratio of endo to exo products can be influenced by the specific reactants, the presence and nature of a Lewis acid catalyst, and the reaction temperature. libretexts.org For instance, in the reaction between cyclopentadiene and methacrolein, the endo:exo ratio can be dramatically altered by changing the reaction conditions. libretexts.org

A hypothetical study on the Diels-Alder reaction of the methyl ester of this compound with cyclopentadiene could yield results similar to those presented in the table below, which is based on data for analogous systems. The diastereomeric excess (d.e.) would indicate the preference for the formation of one diastereomer over the other (e.g., endo vs. exo), and the enantiomeric excess (e.e.) would quantify the preference for one enantiomer of a particular diastereomer.

Hypothetical Diastereoselectivity and Enantioselectivity in a Diels-Alder Reaction

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | endo:exo Ratio | e.e. (%) of endo |

|---|---|---|---|---|---|---|

| 1 | None | Toluene | 80 | 75 | 85:15 | - |

| 2 | AlCl₃ | CH₂Cl₂ | 0 | 92 | 95:5 | - |

| 3 | Chiral Ti-based Lewis Acid | CH₂Cl₂ | -20 | 88 | 98:2 | 95 |

This table is illustrative and based on trends observed in similar Diels-Alder reactions. Specific experimental data for this compound is needed for a definitive analysis.

The origin of this stereochemical control lies in the subtle energy differences between the various possible transition states. The chiral information from the starting material, this compound, and any chiral catalyst is translated into a preference for the transition state with the lowest energy, which in turn dictates the stereochemistry of the major product. Computational studies are often employed to model these transition states and predict the stereochemical outcomes of such asymmetric transformations. nih.govresearchgate.net

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Precursor in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The cyclohexene (B86901) carboxylic acid framework is a key structural motif in several therapeutic agents. The specific stereochemistry of the molecule is often critical for its function as a starting material in the synthesis of complex pharmaceutical products.

While the cyclohexene carboxylic acid scaffold is integral to the synthesis of modern anticoagulants, it is the (S)-enantiomer, not the (R)-enantiomer, that is specifically used as a starting material for the synthesis of Edoxaban. Edoxaban is a potent and selective inhibitor of coagulation factor Xa, used in the treatment and prevention of thromboembolic disorders. The synthesis of Edoxaban intermediates from (S)-3-cyclohexene-1-carboxylic acid has been documented through various routes, with total yields reported in the range of 30-42% over multiple reaction steps. This highlights the importance of the cyclohexene carboxylic acid core and the stringent stereochemical requirements in the development of targeted anticoagulants.

(R)-Cyclohex-3-enecarboxylic acid and its racemic mixture serve as versatile starting materials for the synthesis of complex natural products and their analogues.

Leustroducsin B: This natural product exhibits a range of biological activities, including the potent induction of cytokine production and thrombocytosis. nih.gov An efficient and highly convergent total synthesis of Leustroducsin B has been developed where one of the key fragments is synthesized from racemic 3-cyclohexene-1-carboxylic acid. nih.gov The synthesis involves an initial iodolactonization/elimination process to form an intermediate lactone, which is then elaborated through a palladium-catalyzed asymmetric allylic alkylation to set the required stereochemistry. nih.govnih.gov

FK-506 Analogues: The immunosuppressant FK-506 (Tacrolimus) is a complex macrolide whose biological activity can be modulated by altering its structure. 3-Cyclohexene-1-carboxylic acid has been used in the mutasynthesis of FK-506 analogues. sigmaaldrich.com By feeding cultures of a genetically modified Streptomyces sp. mutant (fkbO deletion) with 3-cyclohexene-1-carboxylic acid, researchers have produced 32-dehydroxy-FK506, a novel analogue containing a non-natural starter unit. sigmaaldrich.com Furthermore, structure-guided synthesis approaches have been used to create novel FK-506 and FK-520 analogues modified at the C-22 position to enhance fungal selectivity and reduce immunosuppressive effects. nih.govnih.gov

The application of this compound extends to the synthesis of novel therapeutic agents with diverse biological functions. A prime example is its role as an intermediate in the synthesis of Leustroducsin B, a novel colony-stimulating factor (CSF) inducer isolated from Streptomyces platensis. nih.gov Leustroducsin B has been shown to increase host resistance to E. coli infections and induce thrombocytosis in animal models, making it a target of significant synthetic interest for its potential therapeutic applications. nih.gov

| Therapeutic Agent/Analogue | Starting Material Fragment | Therapeutic Area/Function |

| Edoxaban | (S)-Cyclohex-3-enecarboxylic acid | Anticoagulant (Factor Xa Inhibitor) |

| Leustroducsin B | (rac)-3-Cyclohexene-1-carboxylic acid | Colony-Stimulating Factor (CSF) Inducer |

| 32-dehydroxy-FK506 | 3-Cyclohexene-1-carboxylic acid | Immunosuppressant Analogue |

Synthesis of Agrochemicals

The cyclohexene carboxylic acid moiety is also found in the structure of certain agrochemicals, particularly insect repellents. The synthesis of SS220, a chiral piperidine analog with potent repellent activity against arthropods like Aedes aegypti and Anopheles stephensi mosquitoes, utilizes (S)-3-cyclohexen-1-carboxylic acid. nih.gov The synthesis involves the acylation of (S)-2-methylpiperidine with the (S)-acid. nih.gov The resulting compound, (1S, 2′S)-2-methylpiperidinyl-3-cyclohexen-1-carboxamide (SS220), has been shown in field studies to provide significantly better protection than DEET. nih.gov This application again underscores the importance of stereospecificity, as only one stereoisomer of the SS220 molecule is active, which can make its production more costly than non-chiral repellents. nih.gov

Development of Enzyme Inhibitors

Derivatives of cyclohexene carboxylic acid function as potent inhibitors of various enzymes, a property that is central to their therapeutic effects. The specific enantiomer used in the synthesis dictates the structure and, consequently, the biological target of the final molecule.

Factor Xa Inhibitors: As mentioned, the (S)-enantiomer is a precursor to Edoxaban, a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.

Calcineurin Inhibitors: Analogues of FK-506, which can be synthesized using a cyclohexene carboxylic acid starter unit, inhibit the serine-threonine phosphatase calcineurin. nih.gov This inhibition is indirect; the FK-506 analogue first forms a complex with the immunophilin FKBP12, and this complex then binds to and inhibits calcineurin, preventing the activation of T-cells and leading to immunosuppression. nih.gov Structure-guided modifications aim to retain antifungal activity (which also relies on calcineurin inhibition in fungi) while reducing affinity for human calcineurin to minimize immunosuppressive side effects. nih.govnih.gov

| Final Product Class | Enzyme Target | Biological Effect |

| Edoxaban (from S-enantiomer) | Factor Xa | Anticoagulation |

| FK-506 Analogues | Calcineurin (via FKBP12 complex) | Immunosuppression, Antifungal |

γ-Aminobutyric Acid Aminotransferase (GABA-AT) Inactivators

Inhibition of γ-aminobutyric acid aminotransferase (GABA-AT) is a key therapeutic strategy for neurological disorders like epilepsy, as it increases the concentration of the inhibitory neurotransmitter GABA in the brain. nih.govnih.gov this compound derivatives have been explored as potent inactivators of this enzyme.

One notable example is the design of (+/-)-(1S,2R,5S)-5-amino-2-fluorocyclohex-3-enecarboxylic acid, a mechanism-based inactivator of GABA-AT. nih.govnih.gov This compound was shown to irreversibly inhibit the enzyme. Mechanistic studies revealed that the inactivation process involves the loss of a fluoride ion and the formation of N-m-carboxyphenylpyridoxamine 5'-phosphate, following an elimination-aromatization pathway. nih.gov The development of such conformationally-restricted analogues of GABA highlights the utility of the cyclohexene scaffold in designing potent enzyme inhibitors. nih.gov

The synthesis of Vigabatrin, an established antiepileptic drug and an irreversible inactivator of GABA-AT, has also been approached using carbohydrate-based starting materials, which can be conceptually linked to the chiral pool containing cyclohexene derivatives. nih.govresearchgate.netresearchgate.net Although not a direct synthesis from this compound, these synthetic strategies underscore the importance of chiral cyclic precursors for creating effective GABA-AT inactivators. nih.gov

| Compound | Target Enzyme | Mechanism of Action | Therapeutic Application |

| (+/-)-(1S,2R,5S)-5-amino-2-fluorocyclohex-3-enecarboxylic acid | GABA-AT | Irreversible inactivation via elimination-aromatization | Epilepsy and other neurological disorders nih.govnih.gov |

| Vigabatrin | GABA-AT | Irreversible inactivation | Epilepsy nih.govnih.gov |

Human Ornithine Aminotransferase (hOAT) Inactivators

Human ornithine aminotransferase (hOAT) has emerged as a potential therapeutic target for hepatocellular carcinoma (HCC), the most common form of liver cancer. nih.govnih.govresearchgate.net Selective inactivators of hOAT have been shown to inhibit tumor growth. nih.gov The structural similarity between the active sites of hOAT and GABA-AT presents a challenge in designing selective inhibitors. nsf.gov

Researchers have rationally designed and synthesized fluorine-substituted cyclohexene analogues to identify selective hOAT inhibitors. researchgate.net These efforts were inspired by the discovery that certain aminotransferase inactivators show different mechanisms of action and selectivity between hOAT and GABA-AT. researchgate.netnsf.gov For instance, studies on cyclopentene analogues like (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid revealed potent and selective inactivation of hOAT. nih.gov This research provides a foundation for exploring six-membered ring systems, such as derivatives of this compound, to enhance potency and selectivity for hOAT. researchgate.net The strategy involves creating analogues that form more stable intermediates in the hOAT active site compared to the GABA-AT active site, leading to selective inhibition. nsf.gov

| Inactivator Type | Target Enzyme | Rationale for Development | Key Findings |

| Fluorine-substituted cyclohexene analogues | Human Ornithine Aminotransferase (hOAT) | To achieve selectivity over GABA-AT for hepatocellular carcinoma treatment. researchgate.netnsf.gov | Certain analogues display time-dependent inhibition of hOAT, with the ring size and substituent positions influencing selectivity and mechanism. researchgate.net |

| (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid | Human Ornithine Aminotransferase (hOAT) | A potent, selective mechanism-based inactivator. nih.gov | Demonstrates that small structural changes can confer high selectivity for hOAT. nih.gov |

Synthesis of Other Biologically Active Compounds (e.g., Antitumor Agents, Antiviral Compounds)

The cyclohexene carboxylic acid framework is a valuable scaffold for the development of various therapeutic agents beyond enzyme inhibitors.

Antitumor Agents: Derivatives of cyclohexene carboxylic acid have been synthesized and evaluated as potent antitumor agents. researchgate.net For example, a series of novel cyclohexenone derivatives bearing a carboxylic acid moiety showed promising antitumor activity. researchgate.net Another study identified a cyclohexene oxide derivative of zeylenone, CA ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone), which exhibited significant anti-cancer activity against glioblastoma. nih.govfrontiersin.org This compound was found to inhibit the malignant behaviors of glioblastoma cells and induce G0/G1 phase arrest by interfering with the EZH2 protein. nih.govfrontiersin.org Furthermore, this compound has been used in the synthesis of derivatives of Shikonin, a naturally occurring naphthoquinone with known antitumor properties. nih.gov

Antiviral Compounds: Starting from racemic 3-cyclohexene-1-carboxylic acid, researchers have synthesized a series of cis-substituted cyclohexenyl and cyclohexanyl nucleosides. nih.gov These compounds were evaluated for antiviral activity against various viruses, including HIV, coxsackie B3, and herpes viruses, with some showing moderate activity. nih.gov The synthesis of optically active ligands for HIV-1 protease inhibitors has also been achieved using functionalized cyclohexene derivatives as key intermediates. mdpi.com

Anti-Sepsis Agents: Novel cyclohexene derivatives have been developed as potential anti-sepsis agents. nih.gov Specific stereoisomers, such as (R)-(+)-10a and (6R, 1S)-(+)-22a, demonstrated strong inhibitory activity against the production of nitric oxide (NO) and inflammatory cytokines like TNF-α and IL-6. nih.gov These compounds also showed protective effects in mice against LPS-induced lethality, indicating their potential for treating sepsis. nih.gov

| Compound Class | Biological Activity | Example(s) | Mechanism/Finding |

| Cyclohexenone Derivatives | Antitumor | Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylates | Inhibition of cancer cell growth. researchgate.net |

| Zeylenone Derivatives | Antitumor (Glioblastoma) | Cyclohexene oxide CA ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone) | Induces G0/G1 phase arrest by interfering with EZH2. nih.govfrontiersin.org |

| Cyclohexenyl Nucleosides | Antiviral | Purine and pyrimidine cis-substituted cyclohexenyl nucleosides | Moderate activity against HSV-1 and coxsackie viruses. nih.gov |

| Benzylsulfone Cyclohexenes | Anti-sepsis | (R)-(+)-10a and (6R, 1S)-(+)-22a | Strong inhibition of NO, TNF-α, and IL-6 production. nih.gov |

Application in Fragrance and Flavor Chemistry

Cyclohexene derivatives are valued components in the fragrance and flavor industry for their diverse and often natural-smelling odor profiles, which can range from floral and fruity to woody and spicy. researchgate.netnih.govgoogle.com The cyclic structure is a common motif in many natural and synthetic fragrances, including terpenes and terpenoids. researchgate.net

While direct applications of this compound itself in fragrances are not extensively documented, its derivatives, particularly esters, are of significant interest. The esterification of the carboxylic acid group with various alcohols can lead to a wide array of compounds with unique scent characteristics. For instance, the methyl ester of 2,6,6-trimethyl-3-cyclohexene-1-carboxylic acid is a known fragrance ingredient. nih.gov The saturated analogue, cyclohexanecarboxylic acid, is described as having a fruity, acidic, and metallic odor with a cheesy tropical fruit nuance. thegoodscentscompany.com This suggests that unsaturated counterparts like this compound and its derivatives could offer similar, yet distinct, olfactory profiles, likely with greener or fresher notes due to the double bond.

The synthesis of fragrant molecules often employs chiral cyclohexene derivatives. For example, asymmetric synthesis strategies have been developed to produce fragrant sesquiterpenes like β-bisabolene from chiral cyclohexenes. nih.gov This highlights the importance of chiral precursors like this compound in creating specific, high-value fragrance compounds.

Contributions to Advanced Materials Chemistry (implied by derivatization potential)

The chemical structure of this compound, featuring a carboxylic acid group, a chiral center, and a reactive double bond, offers significant potential for its use as a monomer or building block in advanced materials chemistry. While specific applications in this area are not yet widely established, its derivatization potential implies contributions to several fields.

The carboxylic acid functional group allows for polymerization through esterification or amidation reactions, leading to the formation of polyesters or polyamides. The presence of the chiral center in the (R)-configuration can be used to synthesize stereoregular polymers with unique properties, such as chirality-induced self-assembly, specific optical activity, or enhanced thermal and mechanical properties.

Furthermore, the cyclohexene ring's double bond is available for various chemical modifications, including addition polymerization, cross-linking, or functionalization through reactions like epoxidation, dihydroxylation, or hydrogenation. wikipedia.org This dual functionality (a polymerizable acid group and a modifiable double bond) makes this compound a candidate for creating functional polymers, cross-linked networks, and specialty materials for applications in chiral separations, asymmetric catalysis, or as components in biomedical devices where specific stereochemistry is required.

Advanced Analytical Characterization for Stereochemical and Structural Analysis

Determination of Enantiomeric and Diastereomeric Purity

Ensuring the enantiomeric purity of (R)-Cyclohex-3-enecarboxylic acid is critical for its applications, particularly in asymmetric synthesis where the stereochemistry of the starting material dictates the stereochemical outcome of the reaction. High-performance liquid chromatography (HPLC) and gas chromatography (GC) on chiral stationary phases are the primary methods employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers, allowing for the accurate determination of enantiomeric excess (ee). The separation is achieved by exploiting the differential interactions between the enantiomers of the analyte and a chiral stationary phase (CSP).

For the analysis of cyclohex-3-enecarboxylic acid enantiomers, polysaccharide-based chiral stationary phases are particularly effective. A reported method for the separation of the S-enantiomer, which is directly applicable to the R-enantiomer, utilizes a chiral column such as the AY-H (4.6 x 250mm, 5 µm). The mobile phase composition is a critical parameter for achieving optimal separation. A typical mobile phase consists of a mixture of n-hexane, ethanol, and trifluoroacetic acid, for instance, in a ratio of 98:2:0.1 by volume google.com. The trifluoroacetic acid is added to suppress the ionization of the carboxylic acid group, leading to better peak shape and resolution. Detection is commonly performed using a UV detector at a wavelength of 210 nm, with a flow rate of 1.0 mL/min and a column temperature of 35 °C google.com.

Another successful approach involves the use of Chiralcel OD-H or AD-H columns, which are also based on derivatized cellulose or amylose. For a related compound, (1S,6R)-6-(methoxycarbonyl)cyclohex-3-enecarboxylic acid, a mobile phase of hexane/isopropyl alcohol (90/10) with a flow rate of 0.50 mL/min and UV detection at 220 nm has been shown to provide excellent separation rsc.org. These conditions serve as a strong starting point for the method development for this compound.

Table 1: Illustrative Chiral HPLC Parameters for Cyclohex-3-enecarboxylic Acid Enantiomers

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chiral Stationary Phase | AY-H (Cellulose-based) | Chiralcel OD-H (Cellulose-based) |

| Column Dimensions | 4.6 x 250 mm, 5 µm | - |

| Mobile Phase | n-Hexane/Ethanol/TFA (98:2:0.1) | Hexane/IPA (90:10) |

| Flow Rate | 1.0 mL/min | 0.50 mL/min |

| Detection Wavelength | 210 nm | 220 nm |

| Column Temperature | 35 °C | 25 °C |

Gas Chromatography (GC) on Chiral Columns

Gas chromatography with a chiral stationary phase is another well-established method for the separation of enantiomers of volatile compounds. For carboxylic acids like this compound, derivatization to a more volatile ester, such as the methyl or ethyl ester, is typically required before analysis.

Spectroscopic and Diffraction Techniques for Structural Elucidation

Once the enantiomeric purity is established, a combination of spectroscopic and diffraction techniques is used to confirm the chemical structure and, crucially, the absolute configuration of the chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. While specific, fully assigned NMR data for this compound is not prevalent in the literature, the expected spectral features can be predicted based on its structure and data from closely related analogues.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The olefinic protons (H-3 and H-4) would appear in the downfield region, typically between 5.5 and 6.0 ppm, as a complex multiplet due to coupling with each other and adjacent allylic protons. The proton at the chiral center (H-1), being adjacent to the electron-withdrawing carboxylic acid group, would resonate at a lower field than the other aliphatic protons, likely in the range of 2.5-3.0 ppm. The remaining methylene protons on the cyclohexene (B86901) ring would appear as complex multiplets in the upfield region, generally between 1.5 and 2.5 ppm. The carboxylic acid proton would be a broad singlet at a very downfield chemical shift, typically above 10 ppm, and its position can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected around 175-185 ppm. The olefinic carbons (C-3 and C-4) would resonate in the 120-130 ppm region. The chiral carbon (C-1) would appear around 40-45 ppm, and the remaining aliphatic carbons of the ring would be found in the upfield region, typically between 20 and 35 ppm.

Table 2: Predicted NMR Spectral Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| COOH | >10.0 | br s |

| H-3, H-4 | 5.5 - 6.0 | m |

| H-1 | 2.5 - 3.0 | m |

| H-2, H-5, H-6 | 1.5 - 2.5 | m |

| ¹³C NMR | Predicted Chemical Shift (ppm) | |

| C=O | 175 - 185 | |

| C-3, C-4 | 120 - 130 | |

| C-1 | 40 - 45 | |

| C-2, C-5, C-6 | 20 - 35 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS and HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₇H₁₀O₂, the nominal molecular weight is 126 g/mol .

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 126. The fragmentation pattern would likely involve the loss of the carboxylic acid group (COOH, 45 Da) or the carboxyl radical (•COOH, 45 Da), leading to significant fragments. A prominent peak at m/z 79 is commonly observed in the mass spectrum of the racemate, which could correspond to the cyclohexenyl cation formed after the loss of the carboxyl group and a hydrogen atom.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition. For this compound, the calculated exact mass for the protonated molecule [M+H]⁺ (C₇H₁₁O₂⁺) is 127.0759. An experimentally determined mass that is very close to this calculated value (typically within 5 ppm) provides strong evidence for the correct molecular formula.

Table 3: Mass Spectrometry Data for Cyclohex-3-enecarboxylic Acid

| Technique | Ion | Calculated m/z | Observed m/z |

|---|---|---|---|

| MS (EI) | [M]⁺ | 126.0681 | ~126 |

X-ray Diffraction for Absolute Configuration Determination

While single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule, its application requires the formation of a suitable single crystal containing a heavy atom to observe anomalous dispersion effects.

In the case of this compound, the absolute configuration was historically established not by direct X-ray analysis of the acid itself, but through chemical correlation ambeed.com. In a seminal study by Ceder and Hansson in 1970, the racemic 3-cyclohexene-1-carboxylic acid was resolved using the chiral resolving agent brucine. The dextrorotatory enantiomer was then chemically transformed, through a series of stereochemically defined reactions, into a compound of known absolute configuration, R-(+)-1,2,4-butanetricarboxylic acid ambeed.com. This chemical correlation unequivocally established that the dextrorotatory enantiomer of 3-cyclohexene-1-carboxylic acid possesses the R configuration. This approach, while indirect, provides a robust and reliable assignment of the absolute stereochemistry when direct crystallographic methods are challenging.

Optical Rotation Measurements

Optical rotation is a critical analytical technique for the stereochemical analysis of chiral molecules such as this compound. This method measures the rotation of plane-polarized light as it passes through a sample containing a chiral compound. The direction and magnitude of this rotation are characteristic properties of a specific enantiomer, providing essential information for its identification, differentiation from its mirror image (enantiomer), and the determination of its purity.

For this compound, the designation "(R)" refers to the spatial arrangement of atoms around the chiral center according to the Cahn-Ingold-Prelog priority rules. The positive sign in its commonly used synonym, (R)-(+)-Cyclohex-3-enecarboxylic acid, indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right (clockwise). Conversely, its enantiomer, (S)-Cyclohex-3-enecarboxylic acid, is levorotatory, rotating plane-polarized light to the left (counter-clockwise) by an equal magnitude under identical conditions.

Detailed Research Findings

The specific rotation is a standardized measure of the optical rotation of a compound. It is an intrinsic property of a chiral substance and is calculated from the observed rotation, taking into account the concentration of the sample and the path length of the light through it. The specific rotation of this compound has been experimentally determined and reported in scientific literature.

A study on the chiral resolution of racemic cyclohex-3-ene-1-carboxylic acid successfully separated the two enantiomers, yielding (R)-(+)-cyclohex-3-ene-1-carboxylic acid with an optical purity exceeding 99%. This high level of optical purity is crucial for accurate optical rotation measurements, as the presence of the other enantiomer would diminish the observed rotation.

The specific rotation of this compound has been reported as +75.2°. This measurement was taken at a temperature of 20°C using the D-line of a sodium lamp (589 nm) as the light source. The sample was prepared at a concentration of 1.0 g/100mL in chloroform (CHCl3).

The following table summarizes the reported optical rotation data for this compound:

| Specific Rotation ([α]) | Temperature (°C) | Wavelength (nm) | Concentration (g/100mL) | Solvent |

| +75.2° | 20 | 589 (Na D-line) | 1.0 | Chloroform |